2,5-Dimethylpyridin-4-amine

Description

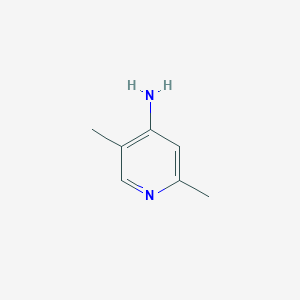

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCWCIYVDIVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400302 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22279-89-6 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and well-documented synthetic pathway for 2,5-Dimethylpyridin-4-amine, a valuable pyridine derivative in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2,5-lutidine (2,5-dimethylpyridine), and proceeds through a three-step sequence involving N-oxidation, nitration, and a final reduction. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following three key transformations:

-

N-Oxidation: 2,5-Lutidine is first oxidized to 2,5-dimethylpyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

-

Nitration: The resulting N-oxide undergoes regioselective nitration at the 4-position to yield 2,5-dimethyl-4-nitropyridine N-oxide.

-

Reduction: In the final step, both the nitro group and the N-oxide are simultaneously reduced to afford the target compound, this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-4-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Dimethylpyridin-4-amine (CAS No: 22279-89-6). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with computationally predicted values to offer a foundational understanding of the compound's characteristics. The guide includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be adapted for this specific molecule. Furthermore, it presents a general synthetic workflow for 4-aminopyridine derivatives and a logical diagram illustrating the pivotal role of physicochemical properties in the drug development process, in lieu of specific biological pathway information for the title compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and potential application of substituted pyridin-4-amines.

Core Physicochemical Properties

The quantitative physicochemical data for this compound is summarized in the tables below. It is critical to note that a majority of these values are computationally predicted due to the limited availability of experimental data.

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 22279-89-6 | Sunway Pharm Ltd.[1] |

| Molecular Formula | C₇H₁₀N₂ | Sunway Pharm Ltd.[1] |

| Molecular Weight | 122.17 g/mol | Sunway Pharm Ltd.[1] |

| Canonical SMILES | CC1=CC(=C(N=C1)C)N | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Melting Point (°C) | Not available | N/A |

| Boiling Point (°C) | Not available | N/A |

| pKa (Basic) | Not available | N/A |

| Water Solubility (logS) | -1.32 | Ambeed[2] |

| logP (Octanol-Water Partition Coefficient) | Not available | N/A |

Note: The water solubility (logS) is a predicted value. An ESOL (Estimated SOLubility) value of -1.32 corresponds to a solubility of approximately 5.13 mg/mL.[2] The absence of other values underscores the need for experimental determination.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid aromatic amine like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

pKa Determination

Objective: To quantify the basicity of the amine functional group by determining the acid dissociation constant of its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise mass of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if water solubility is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Octanol-Water Partition Coefficient (logP) Determination

Objective: To measure the lipophilicity of the compound, which is a critical parameter for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous or octanol phase.

-

Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Biological Context

General Synthetic Workflow

Biological Significance of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are structural components in a variety of biologically active molecules.[3][4] The aminopyridine moiety can serve as a key pharmacophore, interacting with various enzymes and receptors within the body.[5][6]

Derivatives of aminopyridine have been explored for a range of therapeutic applications, including their potential as antibacterial, antiviral, and anti-inflammatory agents.[4] For instance, 4-aminopyridine itself is a potassium channel blocker used in the treatment of certain neurological conditions.[7] The specific biological activity of this compound has not been extensively reported, but its structural similarity to other bioactive aminopyridines suggests it could be a valuable scaffold for further investigation in drug discovery programs.

Role of Physicochemical Properties in Drug Development

The physicochemical properties of a compound like this compound are fundamental to its potential as a therapeutic agent. The interplay between these properties dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The logical relationship is depicted in the diagram below.

References

- 1. This compound - CAS:22279-89-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 18437-58-6 | 4-Amino-2-picoline | Amines | Ambeed.com [ambeed.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. article.sciencepg.com [article.sciencepg.com]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4-amine

Abstract: This technical guide provides a comprehensive overview of 2,5-dimethylpyrimidin-4-amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, structural characteristics, and physicochemical properties. Due to the limited availability of direct experimental protocols for this specific molecule, this guide also presents a plausible synthesis pathway and a representative biological screening workflow based on established methodologies for analogous pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

A Note on Chemical Nomenclature: Initial database searches for "2,5-Dimethylpyridin-4-amine" yield limited technical information. However, a structurally similar compound, "2,5-dimethylpyrimidin-4-amine," is well-documented and commercially available. Given the specificity of the user's request for in-depth technical data, this guide will focus on the pyrimidine derivative, as it is the likely compound of interest for research and development purposes.

Chemical Identity and Structure

2,5-dimethylpyrimidin-4-amine is a substituted pyrimidine with the chemical formula C₆H₉N₃.[1] It is identified by the CAS number 73-70-1 .[2] The structure consists of a pyrimidine ring substituted with methyl groups at positions 2 and 5, and an amine group at position 4.

Molecular Structure:

Caption: 2D structure of 2,5-dimethylpyrimidin-4-amine.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of 2,5-dimethylpyrimidin-4-amine.[1][2]

| Property | Value | Source |

| CAS Number | 73-70-1 | PubChem[2] |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[2] |

| IUPAC Name | 2,5-dimethylpyrimidin-4-amine | PubChem[2] |

| SMILES | CC1=CN=C(N=C1N)C | PubChem[2] |

| InChI Key | UXKNAXNFIYFMIB-UHFFFAOYSA-N | PubChem[2] |

| XlogP (predicted) | 0.6 | PubChemLite[1] |

| Monoisotopic Mass | 123.07965 Da | PubChemLite[1] |

| Appearance | White to off-white solid (reported) | Commercial Suppliers |

| Storage Temperature | 2–8 °C (under inert gas) | Commercial Suppliers |

Experimental Protocols

Proposed Synthesis of 2,5-Dimethylpyrimidin-4-amine

The following protocol outlines a proposed synthesis based on the reaction of 2-methyl-3-oxobutanenitrile with acetamidine.

Experimental Workflow: Synthesis of 2,5-Dimethylpyrimidin-4-amine

Caption: Proposed workflow for the synthesis of 2,5-dimethylpyrimidin-4-amine.

Detailed Methodology:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

-

Addition of β-Ketonitrile: Add 2-methyl-3-oxobutanenitrile dropwise to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2,5-dimethylpyrimidin-4-amine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Representative Biological Screening Protocol: Kinase Inhibition Assay

Derivatives of the aminopyrimidine scaffold are frequently investigated as kinase inhibitors. The following is a generalized in vitro protocol for assessing the inhibitory activity of 2,5-dimethylpyrimidin-4-amine against a target protein kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Compound Preparation: Prepare a stock solution of 2,5-dimethylpyrimidin-4-amine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Assay Plate Preparation: In a 384-well assay plate, add the test compound dilutions, a positive control inhibitor, and a DMSO vehicle control.

-

Enzyme and Substrate Addition: Add the target kinase enzyme to each well, followed by a pre-incubation period to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Reaction Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Signal Detection: Terminate the reaction and detect the amount of product formed. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Potential Applications in Drug Discovery

While specific biological activities for 2,5-dimethylpyrimidin-4-amine are not extensively reported, the 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Molecules containing this core structure have been investigated for a range of therapeutic targets, including:

-

Protein Kinase Inhibitors: The aminopyrimidine core is a key structural feature in numerous approved and investigational kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Enzyme Inhibitors: Derivatives have been designed as inhibitors for other enzyme classes, such as β-secretase (BACE1) for Alzheimer's disease.

-

GPCR Modulators: Certain aminopyrimidine analogs have been identified as agonists for G-protein coupled receptors like GPR119, which is a target for type 2 diabetes.

Given its structural features, 2,5-dimethylpyrimidin-4-amine represents a valuable starting point or fragment for the design and synthesis of novel therapeutic agents targeting these and other biological pathways. Further screening and derivatization are required to elucidate its specific biological functions and potential for drug development.

References

Navigating the Solubility Landscape of 2,5-Dimethylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Dimethylpyridin-4-amine in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide serves to transparently report this data gap and, more importantly, to equip researchers with the necessary knowledge and detailed experimental protocols to determine the solubility of this compound in solvents relevant to their work. The focus is on providing a robust framework for generating reliable and reproducible solubility data, which is crucial for applications in drug development, chemical synthesis, and formulation.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes, formulation development, and biological screening. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its bioavailability, processability, and the overall efficiency of its application.

Despite its potential importance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed methodology for researchers to determine these crucial parameters in their own laboratory settings.

Physicochemical Properties of this compound

While extensive experimental data is limited, some basic physicochemical properties have been identified and are presented in Table 1. These properties provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Amino-2,5-dimethylpyridine | [1] |

| CAS Number | 22279-89-6 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Solubility of this compound in Organic Solvents: A Data Gap

A thorough review of scientific databases and literature has not yielded any specific quantitative solubility data for this compound in organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask with Gravimetric Analysis |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2] This method involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then determined. Gravimetric analysis offers a straightforward and accurate way to quantify the dissolved solute.[3][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Syringes

-

Pipettes

-

Evaporating dishes (pre-weighed)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is often recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to sediment.[2]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.[3]

-

Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

Data Calculation

-

Mass of the dissolved solute: (Final weight of the evaporating dish + residue) - (Initial weight of the empty evaporating dish)

-

Mass of the solvent: (Weight of the evaporating dish + solution) - (Final weight of the evaporating dish + residue)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Solubility ( g/100 mL solvent): To calculate this, the density of the solvent at the experimental temperature is required.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method with gravimetric analysis.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of published quantitative solubility data for this compound in organic solvents, this should not hinder its investigation and application. By following the detailed experimental protocol for the shake-flask method with gravimetric analysis provided in this guide, researchers can confidently and accurately determine the solubility of this compound in their solvents of interest. The generation and dissemination of such data will be invaluable to the scientific community, particularly those in the fields of drug discovery and chemical process development.

References

Spectroscopic and Spectrometric Analysis of 2,5-Dimethylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,5-Dimethylpyridin-4-amine. Due to the limited availability of published experimental data for this specific isomer, this document utilizes data from the closely related and well-characterized analogue, 4-Dimethylaminopyridine (DMAP), to illustrate the principles of spectroscopic and spectrometric analysis. This guide details generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectra, and presents the data in a structured format for clarity and comparative purposes. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to aid in the understanding of the analytical process.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and characterization of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Note on Data Availability: Extensive searches of scientific databases have revealed a scarcity of publicly available, experimentally-derived NMR and mass spectrometry data specifically for this compound. Therefore, this guide employs data from the commercially available and extensively studied analogue, 4-Dimethylaminopyridine (DMAP), as a representative example to demonstrate the application and interpretation of these analytical techniques for this class of compounds.

Spectroscopic and Spectrometric Data (Representative Example: 4-Dimethylaminopyridine)

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Dimethylaminopyridine (DMAP). These values provide an expected range and pattern for the analogous signals of this compound, with the understanding that the substitution pattern will induce specific chemical shift and fragmentation differences.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for 4-Dimethylaminopyridine (DMAP)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | Doublet | 2H | H-2, H-6 (protons on the pyridine ring adjacent to the nitrogen) |

| ~6.6-6.7 | Doublet | 2H | H-3, H-5 (protons on the pyridine ring adjacent to the dimethylamino group) |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ (protons of the two methyl groups) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for 4-Dimethylaminopyridine (DMAP)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-4 (carbon attached to the dimethylamino group) |

| ~150.0 | C-2, C-6 (carbons on the pyridine ring adjacent to the nitrogen) |

| ~107.0 | C-3, C-5 (carbons on the pyridine ring adjacent to the C-4 carbon) |

| ~39.5 | -N(CH₃)₂ (carbons of the two methyl groups) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 4-Dimethylaminopyridine (DMAP)

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 121 | ~95 | [M-H]⁺ |

| 107 | ~20 | [M-CH₃]⁺ |

| 79 | ~15 | [M-N(CH₃)₂]⁺ |

Ionization Mode: Electron Ionization (EI). Data sourced from publicly available spectral databases.[1]

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

-

For ¹H NMR, a typical experiment may involve 16-64 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer's mobile phase. The final solution should be free of any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Alternatively, introduce the sample via a liquid chromatography (LC) system.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.

-

Acquire the mass spectrum in the desired mass range and polarity (positive or negative ion mode).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical and experimental workflows for the spectroscopic and spectrometric analysis of a small molecule like this compound.

Caption: Logical workflow for the synthesis and structural analysis of this compound.

Caption: Generalized experimental workflow for NMR and Mass Spectrometry analysis.

References

An In-depth Technical Guide on 2,5-Dimethylpyridin-4-amine: Unveiling a Data-Scarce Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the theoretical and experimental properties of 2,5-Dimethylpyridin-4-amine. Despite extensive searches of scientific literature and chemical databases, it is evident that this specific isomer of dimethylpyridinamine is not a widely studied compound. Publicly available data on its physicochemical properties, experimental characterization, and biological activity is exceptionally scarce. This document summarizes the limited available information and highlights the significant data gaps for the scientific community.

Introduction

This compound is a heterocyclic amine with the chemical formula C₇H₁₀N₂. Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 5, and an amine group at position 4. While substituted pyridines are a common motif in medicinal chemistry and materials science, this particular isomeric configuration has received minimal attention in published research. This guide distinguishes this compound from its more extensively studied isomers and analogues, such as 4-Dimethylaminopyridine (DMAP) and 2,5-Dimethylpyrimidin-4-amine, for which a wealth of data exists.

Physicochemical Properties: A Comparative Summary

Due to the lack of experimental data for this compound, a direct comparison of its properties is not possible. The following table presents the available information for the target compound, alongside data for the related, but distinct, compound N-(2,5-dimethyl-4-pyridinyl)pyrimidin-4-amine to provide some context within a similar structural class.

| Property | This compound | N-(2,5-dimethyl-4-pyridinyl)pyrimidin-4-amine |

| Molecular Formula | C₇H₁₀N₂ | C₁₁H₁₂N₄[1] |

| Molecular Weight | 122.17 g/mol | 200.24 g/mol [1] |

| Theoretical pKa | Data not available | Data not available |

| Experimental pKa | Data not available | Data not available |

| Theoretical Solubility | Data not available | Data not available |

| Experimental Solubility | Data not available | Data not available |

Spectroscopic Data

No experimental or theoretical spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be retrieved from the public domain.

Experimental Protocols

A critical aspect of a technical guide is the inclusion of detailed experimental methodologies. However, due to the absence of published research detailing the synthesis, purification, and characterization of this compound, no established experimental protocols can be provided.

Should a researcher endeavor to study this molecule, a logical starting point for its synthesis would be the development of a novel synthetic route, likely involving the construction of the substituted pyridine ring followed by amination at the 4-position. The workflow for such a project is outlined below.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been identified or described. The exploration of its potential biological effects represents a completely uncharted area of research.

For drug development professionals, the logical first step would be to perform high-throughput screening against a panel of relevant biological targets to identify any potential areas of interest.

Conclusion and Future Outlook

This compound remains a molecule with virtually no presence in the scientific literature. This guide serves to highlight this significant knowledge gap. For researchers in medicinal chemistry and drug discovery, this presents a unique opportunity to synthesize, characterize, and evaluate a novel chemical entity. The lack of existing data means that any well-documented study on this compound would be a valuable contribution to the field of heterocyclic chemistry. Future research should prioritize the development of a reliable synthetic route, followed by comprehensive physicochemical and spectroscopic characterization, and broad biological screening to ascertain any potential therapeutic relevance.

References

The Advent and Evolution of Substituted Pyridinamines: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinamines represent a versatile class of heterocyclic compounds that have yielded significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of key substituted pyridinamines, with a focus on the antihypertensive and hair growth stimulant, Minoxidil, and the potassium channel opener, Pinacidil. Additionally, the related piperidine-based insect repellent, Picaridin, is examined to highlight the broader utility of pyridine-derived scaffolds. This document details their synthesis, mechanism of action, and key quantitative data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable component in the design of bioactive molecules.[1][2] The introduction of an amino group to the pyridine ring, forming a pyridinamine, further enhances the potential for diverse biological activities. This guide focuses on substituted pyridinamines that have transitioned from laboratory curiosities to clinically and commercially significant compounds.

Minoxidil: A Serendipitous Journey from Hypertension to Hair Regrowth

Discovery and History

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was initially developed in the 1970s by the Upjohn Company as a potent oral vasodilator for the treatment of severe and refractory hypertension.[3][4] During clinical trials, an unexpected side effect was observed: hypertrichosis, or excessive hair growth.[4] This serendipitous discovery led to the development of a topical formulation of Minoxidil, which received FDA approval in 1988 under the brand name Rogaine® for the treatment of androgenetic alopecia (pattern hair loss).[5]

Synthesis of Minoxidil

Several synthetic routes to Minoxidil have been reported. A common method involves the nucleophilic substitution of a chlorine atom on a pyrimidine N-oxide derivative with piperidine.

A two-step synthesis of Minoxidil has been described with a high yield.[6][7]

Step 1: N-oxidation of 2,6-diamino-4-chloropyrimidine

-

To a solution of 2,6-diamino-4-chloropyrimidine in ethanol, add a catalytic amount of CoFe2O4 magnetic nanoparticles.

-

Add 30% hydrogen peroxide dropwise to the mixture at 40°C.

-

Reflux the mixture for 60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and separate the magnetic nanocatalyst using an external magnet.

-

The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is obtained in high purity (95% yield).[8]

Step 2: Nucleophilic substitution with piperidine

-

In a round-bottom flask, mix 2,6-diamino-4-chloro-pyrimidine N-oxide (1 mmol) with piperidine (18.2 mmol).

-

Heat the mixture to 106°C (boiling piperidine) and stir for 120 minutes, monitoring by TLC.

-

After the reaction is complete, remove the excess piperidine by evaporation under reduced pressure.

-

Wash the resulting solid with water and recrystallize from hot water to afford Minoxidil as a colorless crystalline solid.[7]

This method reports a final yield of 80%.[7] An alternative large-scale synthesis reports a crude yield of 100% and a final yield of 86.2% after purification.[9]

Quantitative Data: Physicochemical and Analytical Properties

| Property | Value | Reference |

| Molecular Formula | C9H15N5O | [10] |

| Molecular Weight | 209.25 g/mol | [10] |

| Melting Point | 258-260 °C | [7] |

| Mass Spectrometry | ||

| m/z (M+) | 210.152 | [11] |

| 1H NMR (DMSO-d6) | δ (ppm) 7.57 (bs, 4H, 2NH2), 6.09 (s, 1H, Ar-H) | [7] |

| 13C NMR (DMSO-d6) | δ (ppm) 153.76, 153.52, 145.34, 92.52 | [7] |

Table 1: Physicochemical and analytical data for Minoxidil.

Mechanism of Action and Signaling Pathways

The mechanism by which Minoxidil stimulates hair growth is multifactorial and not yet fully elucidated.[12] It is a prodrug, converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in hair follicles.[13]

Minoxidil sulfate is an ATP-sensitive potassium channel (K-ATP) opener.[14] The opening of these channels in the smooth muscle cells of blood vessels leads to hyperpolarization and vasodilation.[12] This increased blood flow to the hair follicles is thought to improve the delivery of oxygen and nutrients, thereby promoting hair growth.[12]

Minoxidil has been shown to influence several signaling pathways within the dermal papilla cells of the hair follicle:

-

Wnt/β-catenin Pathway: Minoxidil activates the β-catenin pathway, which is crucial for hair follicle development and the prolongation of the anagen (growth) phase of the hair cycle.[15]

-

ERK and Akt Signaling: It promotes the survival of dermal papilla cells by activating both the ERK and Akt signaling pathways and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[16]

-

Vascular Endothelial Growth Factor (VEGF) and Prostaglandins: Minoxidil stimulates the production of VEGF, a key mediator of angiogenesis, and prostaglandin E2, both of which are implicated in promoting hair growth.[2][17] Studies have shown that oral minoxidil significantly increases serum VEGF levels.[15][18] Millimolar concentrations of topical minoxidil have been found to induce VEGF by inhibiting hypoxia-inducible factor-prolyl hydroxylase.[11]

Quantitative Biological Data

| Parameter | Result | Cell/System | Reference |

| ERK Phosphorylation | 287% increase at 0.1 µM Minoxidil | Human Dermal Papilla Cells | [16] |

| 351% increase at 1.0 µM Minoxidil | Human Dermal Papilla Cells | [16] | |

| Akt Phosphorylation | 168% increase at 0.1 µM Minoxidil | Human Dermal Papilla Cells | [16] |

| 257% increase at 1.0 µM Minoxidil | Human Dermal Papilla Cells | [16] | |

| Bcl-2 Expression | >150% increase with 1.0 µM Minoxidil | Human Dermal Papilla Cells | [16] |

| Bax Expression | >50% decrease with 1.0 µM Minoxidil | Human Dermal Papilla Cells | [16] |

| VEGF mRNA Expression | 6-fold increase | Human Dermal Papilla Cells | [17] |

| Serum VEGF Levels | Increase from ~152 pg/ml to ~218 pg/ml after 12 weeks of oral minoxidil | Androgenetic Alopecia Patients | [15][18] |

Table 2: Quantitative effects of Minoxidil on cellular signaling pathways.

Pinacidil: A Pioneer in Potassium Channel Opening

Discovery and History

Pinacidil (N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)guanidine) emerged from the screening of pyridyl cyanoguanidines for antihypertensive effects.[1][19] It was developed as a direct-acting peripheral vasodilator for the treatment of hypertension.[9][20] Pinacidil's novel mechanism of action, the opening of ATP-sensitive potassium channels, established a new class of antihypertensive agents.[9]

Synthesis of Pinacidil

The synthesis of Pinacidil starts from pyridyl cyanoguanidines.[1][19] A general synthetic scheme is as follows:

Quantitative Data: Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Formula | C13H19N5 | [21] |

| Molecular Weight | 245.32 g/mol | [21] |

| Pharmacological Data | ||

| Dissociation Constant (Kd) for SUR2B | 135 nM | [22] |

| EC50 for SUR2B | 680 nM | [22] |

| IC50 for inhibition of phenylephrine-induced contraction | 6.8 x 10^-10 M | [5] |

Table 3: Physicochemical and pharmacological data for Pinacidil.

Mechanism of Action

Pinacidil's primary mechanism of action is the opening of ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of vascular smooth muscle cells.[8][23]

-

Binding to K-ATP Channels: Pinacidil binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, specifically the SUR2B isoform found in vascular smooth muscle.[22]

-

Channel Opening and Hyperpolarization: This binding event increases the probability of the K-ATP channel being in an open state, leading to an efflux of potassium ions (K+) from the cell.[24]

-

Vasodilation: The increased outward K+ current causes hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.[1] The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and vasodilation.[9]

Picaridin: A Substituted Piperidine Insect Repellent

While not a pyridinamine, Picaridin (also known as Icaridin) is a substituted piperidine, a saturated derivative of pyridine, that has become a widely used insect repellent. Its development showcases the versatility of pyridine-based chemistry.

Discovery and History

Picaridin was developed by Bayer in the 1980s and was first registered for use in the United States in 2001.[22] It is an effective and broad-spectrum insect repellent with a favorable safety profile.[7]

Synthesis of Picaridin

The synthesis of Picaridin is described in patents filed by Bayer.[10][25]

A general method involves the reaction of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate.[10][25]

-

Dissolve 2-(2-hydroxyethyl)piperidine in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to -20°C and add triethylamine.

-

Add sec-butyl chloroformate to the reaction mixture.

-

Stir the mixture at 20°C for 24 hours.

-

Extract the product with a methylene chloride/water mixture.

-

Dry the organic phase over magnesium sulfate and remove the solvent in vacuo.

-

Purify the residue by rectification to obtain Picaridin.

A reported yield for this process is 49%.[25]

Quantitative Data: Physicochemical and Efficacy Properties

| Property | Value | Reference |

| Molecular Formula | C12H23NO3 | [25] |

| Molecular Weight | 229.32 g/mol | [25] |

| Density (20°C) | 1.07 g/cm³ | [25] |

| Boiling Point | 280 °C at 1013 hPa | [25] |

| Vapor Pressure (25°C) | 4.4 x 10^-4 mmHg | [22] |

| log P (octanol/water) | 2.23 (pH 4-9) | [22] |

| Efficacy Data | ||

| Protection against ticks (20% concentration) | 12 hours | [7] |

| Protection against mosquitoes (19.2% concentration) | >94.7% for at least 9 hours | [26] |

Table 4: Physicochemical and efficacy data for Picaridin.

Mode of Action

Picaridin functions as a repellent by interacting with the olfactory system of insects.[22] It is believed to act on specific odorant receptors on the antennae of insects like mosquitoes, preventing them from recognizing cues from their hosts.[7][22] This creates a vapor barrier on the skin that deters insects from landing and biting.[4]

Conclusion

The substituted pyridinamines and their derivatives have proven to be a rich source of valuable molecules with diverse applications, from treating hypertension and hair loss to repelling insects. The stories of Minoxidil, Pinacidil, and Picaridin highlight the importance of serendipity in scientific discovery, the power of understanding molecular mechanisms of action, and the versatility of the pyridine scaffold in medicinal chemistry. This technical guide provides a foundational understanding of these important compounds, serving as a resource to inspire further research and development in this promising area of chemical biology.

References

- 1. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of pinacidil, a potassium channel opener, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picaridin References [npic.orst.edu]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 10. CN102167681B - Method for preparing insect repellant icaridin - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Ion channel effects of pinacidil in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of oral minoxidil on serum VEGF and hair regrowth in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]

- 19. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 20. amecj.com [amecj.com]

- 21. Pinacidil | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Picaridin Fact Sheet [npic.orst.edu]

- 24. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CN102167681A - Method for preparing insect repellant icaridin - Google Patents [patents.google.com]

- 26. Pinacidil | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]

2,5-Dimethylpyridin-4-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2,5-Dimethylpyridin-4-amine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. The document outlines its molecular formula and weight, and presents a representative experimental protocol for its synthesis, adapted from established methods for preparing substituted pyridines.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(N)N=C1)C |

Representative Synthesis Protocol

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Hantzsch Dihydropyridine Synthesis (Adapted)

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Materials:

-

Acetaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol (as solvent)

-

Oxidizing agent (e.g., manganese dioxide, nitric acid)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Condensation: In a round-bottom flask, dissolve acetaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine Intermediate: Upon completion of the condensation, cool the reaction mixture. The 1,4-dihydropyridine intermediate may precipitate and can be collected by filtration.

-

Oxidation: The isolated dihydropyridine is then dissolved in a suitable solvent, and an oxidizing agent is added to facilitate aromatization to the pyridine ring.

-

Work-up: After the oxidation is complete (as monitored by TLC), the reaction mixture is quenched, typically with a saturated sodium bicarbonate solution, and extracted with an organic solvent such as dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the adapted Hantzsch synthesis for preparing this compound.

Caption: Adapted Hantzsch synthesis workflow for this compound.

The Amine Group of 2,5-Dimethylpyridin-4-amine: A Technical Guide to its Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyridin-4-amine is a substituted aminopyridine with a chemical structure poised for diverse reactivity, making it a molecule of significant interest in synthetic chemistry and drug discovery. Its core structure, featuring a pyridine ring activated by an exocyclic amino group and further modulated by two methyl substituents, imparts a unique combination of basicity, nucleophilicity, and catalytic potential. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, offering insights into its synthetic utility and potential applications in medicinal chemistry. By drawing comparisons with the well-studied 4-aminopyridine and 4-(dimethylamino)pyridine (DMAP), this document serves as a comprehensive resource for researchers looking to harness the chemical properties of this versatile molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted pyridine. A common synthetic route involves the nitration of a corresponding lutidine N-oxide followed by reduction of the nitro group and the N-oxide.

A plausible synthetic pathway is outlined below:

The Dual Influence of Methyl Substitution on Pyridinamine: An In-depth Analysis of Electronic and Steric Effects

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of simple alkyl substitutions on heterocyclic scaffolds is paramount. The methyl group, seemingly straightforward, imparts a complex interplay of electronic and steric influences that can significantly alter the physicochemical properties and biological activity of parent molecules like pyridinamine. This technical guide provides a comprehensive examination of these effects, supported by quantitative data, detailed experimental protocols, and logical frameworks to elucidate the underlying principles.

Introduction: The Significance of Methyl-Substituted Pyridinamines

Pyridinamines are a fundamental class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The introduction of a methyl group to the pyridinamine scaffold can modulate key parameters such as basicity (pKa), nucleophilicity, and intermolecular interactions. These modifications arise from two primary phenomena: the electron-donating inductive effect of the methyl group and the steric hindrance it imposes, particularly when positioned ortho to the amino group or the ring nitrogen. A thorough understanding of these competing effects is crucial for the rational design of novel therapeutics and functional materials.

Electronic Effects of Methyl Substitution

The primary electronic contribution of a methyl group is its positive inductive effect (+I), where it donates electron density to the aromatic ring. This increased electron density on the ring nitrogen enhances its ability to accept a proton, thereby increasing the basicity of the pyridinamine. This effect is generally observed regardless of the methyl group's position, but its magnitude can be influenced by its location relative to the nitrogen atoms.

Steric Effects of Methyl Substitution: The Ortho-Effect

When a methyl group is located at a position adjacent (ortho) to the amino group, a significant steric effect, often referred to as the "ortho-effect," comes into play. This steric hindrance can counteract the electronic donating effect. The bulk of the methyl group can physically impede the approach of a proton to the amino nitrogen, and it can also disrupt the planarity of the molecule, affecting resonance stabilization.[1][2][3] In anilines, a related class of compounds, ortho-substitution is known to decrease basicity by sterically hindering protonation and destabilizing the resulting cation.[1][2][3]

Quantitative Analysis of Basicity: pKa Values

The most direct measure of the electronic and steric effects on the basicity of pyridinamines is the acid dissociation constant (pKa) of their conjugate acids. A higher pKa value indicates a stronger base. The table below summarizes the experimental pKa values for various mono-methylated aminopyridines.

| Compound | Position of Amino Group | Position of Methyl Group | pKa | Reference(s) |

| 2-Aminopyridine | 2 | - | 6.86 | [4] |

| 3-Aminopyridine | 3 | - | 5.98 | [4] |

| 4-Aminopyridine | 4 | - | 9.17 | [4] |

| 2-Amino-3-methylpyridine | 2 | 3 | 7.2 (predicted) | [5] |

| 2-Amino-4-methylpyridine | 2 | 4 | 7.48 | |

| 2-Amino-5-methylpyridine | 2 | 5 | 7.22 | [6] |

| 2-Amino-6-methylpyridine | 2 | 6 | 7.41 | [7][8] |

| 3-Amino-2-methylpyridine | 3 | 2 | - | |

| 4-Amino-3-methylpyridine | 4 | 3 | - |

Spectroscopic Characterization

NMR and IR spectroscopy are invaluable tools for characterizing methyl-substituted pyridinamines and for qualitatively assessing the electronic environment of the molecule.

-

1H NMR Spectroscopy: The chemical shifts of the aromatic protons are sensitive to the electron-donating nature of the methyl group. Protons ortho and para to the methyl group will typically show an upfield shift (lower ppm) due to increased electron density.

-

13C NMR Spectroscopy: The carbon atom attached to the methyl group, as well as the ortho and para carbons, will also experience a change in their chemical shifts, reflecting the electronic perturbation.

-

IR Spectroscopy: The stretching frequencies of the N-H bonds in the amino group and the C-N bonds can provide insights into the electronic effects. An increase in electron density on the amino nitrogen may lead to a slight decrease in the N-H stretching frequency.

Experimental Protocols

Synthesis of 2-Amino-4-methylpyridine

A representative synthesis of 2-amino-4-methylpyridine involves a multi-step process starting from 2-(4-methylfuran) ethyl formate.[9]

Step 1: Ring Expansion and Hydroxylation 2-(4-methylfuran) ethyl formate is dissolved in dimethylformamide. A water removing agent and formamide are added, and ammonia gas is introduced. The mixture is refluxed for 24 hours. After an acidic workup and subsequent neutralization, 2-amino-3-hydroxy-4-methylpyridine is obtained.[9]

Step 2: Chlorination The 2-amino-3-hydroxy-4-methylpyridine is then reacted with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, yielding 2-amino-3-chloro-4-methylpyridine.[9]

Step 3: Dechlorination The 2-amino-3-chloro-4-methylpyridine is mixed with benzoic acid and copper powder and heated to 150 °C for 1 hour. After purification, the final product, 2-amino-4-methylpyridine, is obtained.[9]

Determination of pKa Values

The pKa values of pyridinamine derivatives can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A common method involves dissolving the compound in a suitable solvent (e.g., water or a mixed aqueous-organic solvent) and titrating with a standard acid or base while monitoring the pH or UV-Vis absorbance at a specific wavelength. The pKa is then determined from the titration curve.

Visualizing the Interplay of Effects and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the logical relationships between the electronic and steric effects and a typical experimental workflow for their investigation.

Conclusion

The substitution of a methyl group onto the pyridinamine framework introduces a delicate balance between electronic and steric effects that significantly influences its basicity. While the electron-donating nature of the methyl group generally increases basicity, the steric hindrance imposed by an ortho-methyl group can counteract this effect. For drug development professionals and researchers, a comprehensive understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for the precise tuning of molecular properties to achieve desired biological activities and physicochemical characteristics. The data and protocols presented in this guide serve as a foundational resource for the rational design and synthesis of novel pyridinamine derivatives.

References

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 7. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]

- 8. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2,5-Dimethylpyridin-4-amine as a Catalyst in Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,5-Dimethylpyridin-4-amine is not extensively documented as a standalone catalyst in the scientific literature for acylation reactions, its structural similarity to the highly efficient and widely used catalyst 4-Dimethylaminopyridine (DMAP) allows for well-founded postulations regarding its catalytic activity. This document provides detailed application notes and protocols based on the established principles of catalysis by 4-dialkylaminopyridines, with a primary focus on the extensively studied DMAP as a model. These notes will serve as a comprehensive guide for researchers looking to employ or investigate substituted pyridines like this compound for acylation reactions in organic synthesis.

4-Dialkylaminopyridines are renowned as "super catalysts" for acylation reactions, demonstrating significantly higher catalytic activity than pyridine itself.[1][2][3] This enhanced reactivity stems from the electron-donating nature of the dialkylamino group at the 4-position of the pyridine ring, which increases the nucleophilicity of the ring nitrogen.[1] This allows the catalyst to efficiently attack the acylating agent, forming a highly reactive intermediate that readily transfers the acyl group to a nucleophile, such as an alcohol or an amine.[1][4]

Catalytic Mechanism of Action

The catalytic cycle of a 4-dialkylaminopyridine in an acylation reaction, using an acid anhydride as the acylating agent and an alcohol as the nucleophile, is illustrated below. The mechanism is a nucleophilic catalysis pathway.[1][4][5]

-

Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen of the catalyst attacks the electrophilic carbonyl carbon of the acid anhydride. This step forms a highly reactive N-acylpyridinium intermediate.[1][4]

-

Acyl Group Transfer: The N-acylpyridinium intermediate is a potent acylating agent. The alcohol then attacks the carbonyl carbon of this intermediate.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the ester product and regenerates the catalyst, which can then re-enter the catalytic cycle. An auxiliary base, such as triethylamine or pyridine, is often used to neutralize the carboxylic acid byproduct.[4]

Caption: Generalized mechanism of acylation catalyzed by a 4-dialkylaminopyridine.

Quantitative Data on Catalytic Efficiency

The effectiveness of 4-dialkylaminopyridine catalysts is often compared to that of pyridine. DMAP, for instance, has been shown to enhance reaction rates by several orders of magnitude.

| Catalyst Comparison in Acylation Reactions | Rate Enhancement Factor (vs. Pyridine) | Reference |

| Benzoylation of 3-Chloroaniline | ~10,000 | [2] |

| Esterification of Hindered Alcohols | Up to 10,000 | [6] |

Experimental Protocols

The following are generalized protocols for the acylation of alcohols and amines using a 4-dialkylaminopyridine catalyst. These can be adapted for use with this compound.

Protocol 1: Acylation of a Primary Alcohol

Objective: To synthesize an ester from a primary alcohol and an acid anhydride.

Materials:

-

Primary Alcohol (e.g., Benzyl alcohol)

-

Acid Anhydride (e.g., Acetic anhydride)

-

This compound (or DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.5 eq.) to the solution.

-

Add a catalytic amount of this compound (0.05 - 0.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acid anhydride (1.2 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Caption: General experimental workflow for the acylation of an alcohol.

Protocol 2: Acylation of an Amine

Objective: To synthesize an amide from a primary or secondary amine and an acyl chloride.

Materials:

-

Amine (e.g., Aniline)

-

Acyl Chloride (e.g., Benzoyl chloride)

-

This compound (or DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Add a catalytic amount of this compound (0.05 - 0.2 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Safety Precautions

-

4-Dialkylaminopyridines, including DMAP, are toxic and can be absorbed through the skin.[6] Always handle these catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acylating agents such as acid anhydrides and acyl chlorides are corrosive and moisture-sensitive. Handle them with care under anhydrous conditions.

-

The acylation of amines can be exothermic.[7] Ensure proper temperature control, especially during the addition of the acylating agent.

Conclusion

This compound is expected to be a highly effective catalyst for acylation reactions, analogous to the well-established catalyst DMAP. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to successfully employ this class of catalysts in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. N,N‐Dimethyl‐4‐pyridinamine, a Very Effective Acylation Catalyst (1969) | W. Steglich | 502 Citations [scispace.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Esterification Utilizing 2,5-Dimethylpyridin-4-amine as a Nucleophilic Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The Steglich esterification, a mild and efficient method for forming ester bonds, utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2] 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions, significantly accelerating the rate of esterification, particularly for sterically hindered alcohols and carboxylic acids.[3]

This document provides a detailed protocol for esterification reactions, focusing on the use of 2,5-Dimethylpyridin-4-amine , a derivative of DMAP. While specific protocols for this substituted catalyst are not widely reported, the following information, based on the well-established Steglich esterification using DMAP, serves as a comprehensive guide for researchers. It is anticipated that the methyl groups at the 2 and 5 positions of the pyridine ring may introduce steric effects, potentially influencing reaction rates and yields compared to the parent DMAP catalyst.[4] Therefore, the provided protocols should be considered as a starting point for optimization.

Catalytic Mechanism of 4-Aminopyridine Derivatives in Esterification

The catalytic cycle of a 4-aminopyridine derivative, such as this compound, in a carbodiimide-mediated esterification (Steglich esterification) involves several key steps. The catalyst acts as a potent acyl transfer agent, enhancing the reaction rate and suppressing side reactions.[5][6]

The general mechanism is as follows:

-

Activation of Carboxylic Acid: The carbodiimide (e.g., DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of the Acylpyridinium Intermediate: The nucleophilic 4-amino group of the catalyst attacks the O-acylisourea, leading to the formation of a highly electrophilic N-acylpyridinium salt. This step is crucial as it prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea.[5]

-

Nucleophilic Attack by Alcohol: The alcohol substrate attacks the acylpyridinium intermediate, a much more reactive acylating agent than the initial O-acylisourea.

-

Product Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the final ester product, the urea byproduct, and regenerates the 4-aminopyridine catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocols

The following protocols are based on the standard Steglich esterification and should be adapted and optimized for specific substrates when using this compound.

Materials and Reagents

-

Carboxylic acid

-

Alcohol

-

This compound (catalyst)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Protocol for Esterification

-